molecular formula C40H50N4O6 B10849093 H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH

Cat. No.: B10849093
M. Wt: 682.8 g/mol
InChI Key: GWHRSTGESQKJIQ-RUXLTPPNSA-N
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Description

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH is a synthetic tetrapeptide that has garnered significant interest in the field of opioid receptor research. This compound is a derivative of the TIPP (Tyr-Tic-Phe-Phe) series, which are known for their potent and selective delta-opioid receptor antagonist properties . The structure of this compound includes 2,6-dimethyltyrosine (Dmt), tetrahydroisoquinoline-3-carboxylic acid (Tic), beta-methyl-cyclohexylalanine (beta-MeCha), and phenylalanine (Phe).

Preparation Methods

The synthesis of H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH involves multiple steps, starting with the preparation of individual amino acid derivatives. The synthetic route typically includes the following steps :

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.

    Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed to yield the final tetrapeptide.

Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides.

Chemical Reactions Analysis

H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C40H50N4O6

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36-/m1/s1

InChI Key

GWHRSTGESQKJIQ-RUXLTPPNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

Origin of Product

United States

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